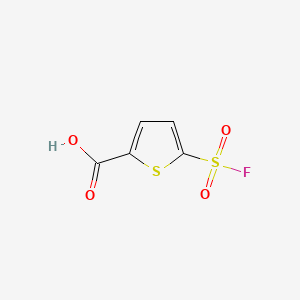![molecular formula C8H14ClN B6604847 3-cyclopropylbicyclo[1.1.1]pentan-1-amine hydrochloride CAS No. 2763756-42-7](/img/structure/B6604847.png)
3-cyclopropylbicyclo[1.1.1]pentan-1-amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-cyclopropylbicyclo[1.1.1]pentan-1-amine hydrochloride” is a chemical compound with the CAS Number: 2580248-69-5 . It has a molecular weight of 187.71 . The compound is typically stored at 4°C and is available in powder form .
Molecular Structure Analysis
The InChI code for “3-cyclopropylbicyclo[1.1.1]pentan-1-amine hydrochloride” is1S/C10H17N.ClH/c11-10-5-9(6-10,7-10)8-3-1-2-4-8;/h8H,1-7,11H2;1H . This code provides a standard way to encode the compound’s molecular structure and formula. Physical And Chemical Properties Analysis
“3-cyclopropylbicyclo[1.1.1]pentan-1-amine hydrochloride” is a powder that is stored at 4°C .Applications De Recherche Scientifique
Organic Synthesis and Catalysis
The strained bicyclo[1.1.1]pentane ring system offers exciting opportunities for synthetic chemists. Here’s how it’s being utilized:
Carbene Chemistry: Carbene insertion into the central bond of abicyclo[1.1.0]butane leads to the formation of the bicyclo[1.1.1]pentane framework . These carbenes can participate in various reactions, including cycloadditions and rearrangements.
Chiral Ligands and Asymmetric Synthesis
The chirality of the bicyclo[1.1.1]pentane system opens up possibilities:
Remember, this is just the tip of the chemical iceberg! Researchers worldwide continue to unravel the mysteries of 3-cyclopropylbicyclo[1.1.1]pentan-1-amine hydrochloride, and who knows what groundbreaking applications await us in the future? 🌟🔬
Safety and Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include measures for handling, storage, and first aid .
Mécanisme D'action
Target of Action
The compound belongs to the class of bicyclo[111]pentane (BCP) derivatives, which have been extensively investigated for their applications in medicinal chemistry . The BCP motif is a valuable bioisostere for internal alkynes, tert-butyl groups, and mono-substituted/1,4-disubstituted arenes .
Mode of Action
Bcp derivatives are known to add three-dimensional character and saturation to compounds, which can increase the fraction of sp3-hybridized carbon atoms in a drug molecule . This property has been found to make a lead oral drug compound “more developable” and correlates positively with clinical success .
Biochemical Pathways
Bcp derivatives are known to influence various biochemical pathways due to their structural similarity with certain bioactive compounds .
Pharmacokinetics
Bcp derivatives are generally known to have increased or equal solubility, potency, and metabolic stability compared to their non-bcp counterparts . These properties can reduce the therapeutic dose required, potentially avoiding drug-drug interactions and drug-induced liver injury through metabolic activation .
Result of Action
Bcp derivatives are known to provide a well-defined, rigid framework upon which to append substituents, retaining the pharmacological benefits of being aliphatic .
Action Environment
The properties of bcp derivatives can be influenced by various factors, including the chemical environment and the presence of other compounds .
Propriétés
IUPAC Name |
3-cyclopropylbicyclo[1.1.1]pentan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N.ClH/c9-8-3-7(4-8,5-8)6-1-2-6;/h6H,1-5,9H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBZHUXKHUGWYDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C23CC(C2)(C3)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClN |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.65 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-phenyl-2lambda6-thia-3-azabicyclo[3.2.0]heptane-2,2-dione](/img/structure/B6604764.png)
![3-chloro-8-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride](/img/structure/B6604771.png)

![3-benzyl-7-(4-fluorophenyl)-3-azabicyclo[3.2.0]heptan-2-one](/img/structure/B6604779.png)


![4-(carbamoylmethoxy)-N-[(furan-2-yl)methyl]-3-hydroxy-N-[(4-hydroxyphenyl)methyl]benzamide](/img/structure/B6604784.png)
![2-amino-1-{7,7-dimethylbicyclo[2.2.1]heptan-1-yl}ethan-1-one hydrochloride](/img/structure/B6604787.png)
![(1S,5R,7R)-7-phenyl-3-[(1R)-1-phenylethyl]-3-azabicyclo[3.2.0]heptan-2-one](/img/structure/B6604792.png)
![tert-butyl 4-(1-{2-oxa-6-azaspiro[3.3]heptan-6-yl}ethyl)piperidine-1-carboxylate](/img/structure/B6604796.png)
![tert-butyl 4-(3-{[(benzyloxy)carbonyl]amino}bicyclo[1.1.1]pentan-1-yl)piperidine-1-carboxylate](/img/structure/B6604808.png)
![3-{3-bromobicyclo[1.1.1]pentan-1-yl}azetidine, trifluoroacetic acid](/img/structure/B6604821.png)
![3-{3-chlorobicyclo[1.1.1]pentan-1-yl}azetidine, trifluoroacetic acid](/img/structure/B6604825.png)
